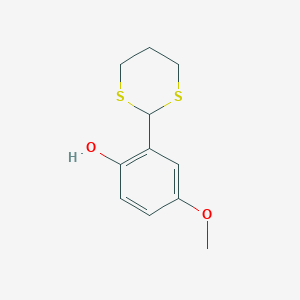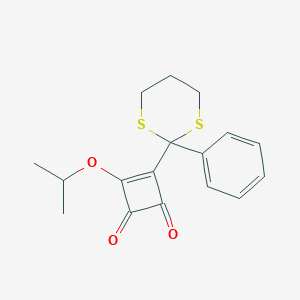![molecular formula C14H17N3OS B303449 5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone, commonly known as DMBI, is a compound that has been extensively studied for its potential applications in scientific research. DMBI is a thioxoimidazolidinone derivative and has a unique chemical structure that makes it a promising candidate for various research applications.
Applications De Recherche Scientifique
DMBI has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antimicrobial, antitumor, antifungal, and antiviral properties. DMBI has also been shown to exhibit potent antioxidant and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of DMBI is not fully understood. However, it is believed that DMBI exerts its biological activities through the inhibition of various enzymes and proteins. For example, DMBI has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. DMBI has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DMBI has been shown to possess a wide range of biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory activities. DMBI has also been shown to possess antitumor, antifungal, and antiviral properties. In addition, DMBI has been shown to inhibit the activity of various enzymes and proteins, including xanthine oxidase and topoisomerase II.
Avantages Et Limitations Des Expériences En Laboratoire
DMBI has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a variety of methods. DMBI is also readily available and relatively inexpensive. However, there are also some limitations to using DMBI in lab experiments. For example, DMBI has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, DMBI has not been extensively studied in vivo, which limits our understanding of its potential applications in living organisms.
Orientations Futures
There are several future directions for DMBI research. One potential direction is to study the potential applications of DMBI in the treatment of various diseases. For example, DMBI has been shown to possess potent antioxidant and anti-inflammatory activities, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study the mechanism of action of DMBI in more detail. By understanding how DMBI exerts its biological activities, we may be able to develop more effective treatments for various diseases. Finally, future research could focus on developing new synthesis methods for DMBI that improve its solubility and other properties, making it easier to work with in lab experiments.
Méthodes De Synthèse
DMBI can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-dimethylaminobenzaldehyde with 1,3-dimethyl-2-thiourea in the presence of a catalytic amount of glacial acetic acid. This reaction leads to the formation of DMBI as a yellow crystalline solid. Other methods such as the reaction of 4-dimethylaminobenzaldehyde with thiosemicarbazide have also been reported in the literature.
Propriétés
Nom du produit |
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C14H17N3OS |
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H17N3OS/c1-15(2)11-7-5-10(6-8-11)9-12-13(18)17(4)14(19)16(12)3/h5-9H,1-4H3/b12-9- |
Clé InChI |
YKAJAFKTFBCCQO-XFXZXTDPSA-N |
SMILES isomérique |
CN1/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)N(C1=S)C |
SMILES |
CN1C(=CC2=CC=C(C=C2)N(C)C)C(=O)N(C1=S)C |
SMILES canonique |
CN1C(=CC2=CC=C(C=C2)N(C)C)C(=O)N(C1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




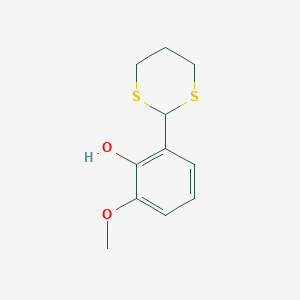

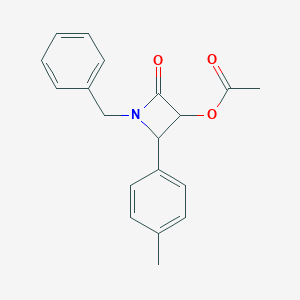
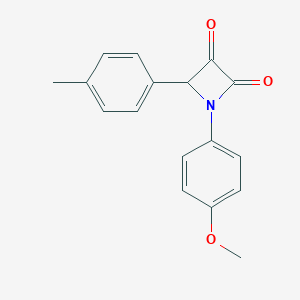

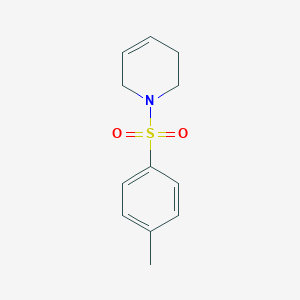

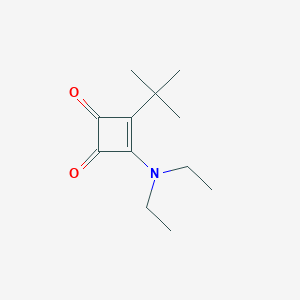

![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)
